molecular formula C18H28N4O6 B12524718 L-Prolyl-L-prolyl-L-prolyl-L-serine CAS No. 672297-58-4

L-Prolyl-L-prolyl-L-prolyl-L-serine

Cat. No.: B12524718
CAS No.: 672297-58-4
M. Wt: 396.4 g/mol
InChI Key: NZWYWBCBNMZSQN-XUXIUFHCSA-N
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Description

L-Prolyl-L-prolyl-L-prolyl-L-serine is a synthetic tetrapeptide composed of a chain of three L-proline residues followed by a single L-serine. This proline-rich sequence is of significant interest in biochemical and biophysical research, particularly in the study of peptide structure and protein interactions. A key area of application is its potential use as a substrate for characterizing prolyl-specific enzymes. Prolyl endopeptidase (PREP) is an enzyme known to cleave peptides at internal proline residues . The triple-proline motif in this compound provides a potential recognition or cleavage site for studying enzyme kinetics and specificity. Furthermore, peptides with consecutive prolines are often employed to induce or study specific secondary structures, such as polyproline helices, which play roles in molecular recognition and signal transduction . The presence of the L-serine residue introduces a site for potential post-translational modifications, such as phosphorylation, which could be exploited in studies investigating the modulation of peptide function and stability . Researchers may also utilize this proline-rich peptide (PRP) as a model compound in the development of stapled peptides, a technique used to stabilize helical conformations and enhance biological activity, as demonstrated in studies on stapled oligopeptides incorporating proline and serine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

672297-58-4

Molecular Formula

C18H28N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C18H28N4O6/c23-10-12(18(27)28)20-15(24)13-5-2-8-21(13)17(26)14-6-3-9-22(14)16(25)11-4-1-7-19-11/h11-14,19,23H,1-10H2,(H,20,24)(H,27,28)/t11-,12-,13-,14-/m0/s1

InChI Key

NZWYWBCBNMZSQN-XUXIUFHCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting group on the amine of the newly added amino acid is removed, usually using a reagent like TFA, to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield. Additionally, purification techniques such as HPLC are used to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-L-prolyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form other functional groups.

    Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring it to its original state.

    Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of catalysts like acid or base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions can yield various esters or ethers.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
L-Prolyl-L-prolyl-L-prolyl-L-serine has been investigated for its potential role in therapeutic applications. Research indicates that proline-rich peptides can influence protein interactions and cellular signaling pathways, which are critical in disease mechanisms, particularly in cancer and neurodegenerative disorders . The ability of such peptides to modulate protein folding and stability suggests they could serve as drug candidates or adjuvants in treatment protocols.

Case Study: Cancer Therapy
In studies focusing on breast cancer stem cells, the prolyl isomerase Pin1, which interacts with proline-rich motifs, has been identified as a therapeutic target. Inhibiting Pin1 led to reduced tumorigenicity in experimental models, highlighting the importance of proline-containing peptides in cancer research .

Biochemistry

Protein Interactions
The structure of this compound allows it to participate in crucial protein-protein interactions. Proline residues are known to induce conformational changes in proteins, which can affect their activity and stability. This property is particularly relevant in studying enzyme mechanisms and cellular signaling pathways .

Enzyme Regulation
Prolyl hydroxylation is a post-translational modification that regulates protein degradation and synthesis. Research has shown that inhibiting prolyl hydroxylation stabilizes certain proteins involved in cell signaling and metabolism, indicating that this compound may play a role in modulating these processes .

Cellular Biology

Cell Culture Applications
In cell culture studies, this compound has been shown to enhance the metabolic activity of cells. For instance, when used in Chinese hamster ovary (CHO) cell cultures, it significantly increased ATP availability compared to controls, suggesting that it can improve cell viability and productivity in biopharmaceutical production systems .

Neurogenesis Studies
Recent research indicates that proline-rich peptides may influence neurogenesis by modulating the activity of specific kinases involved in neuronal differentiation. This suggests potential applications for this compound in neurological research and therapies aimed at enhancing cognitive functions or repairing neural damage .

Industrial Applications

Peptide Synthesis and Modification
this compound serves as a model compound for studying peptide synthesis techniques. Its unique properties allow researchers to explore new methods for peptide modifications that could lead to the development of novel biomaterials or therapeutic agents .

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-L-prolyl-L-serine involves its interaction with specific molecular targets. The proline residues can induce conformational changes in proteins, affecting their function. The serine residue can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the context. These interactions can modulate various biochemical pathways, making the tetrapeptide a valuable tool in research.

Comparison with Similar Compounds

Structural Comparison

Proline-rich peptides vary in chain length, terminal residues, and sequence. Key structural analogs include:

Compound Name Sequence Features Terminal Residue CAS Number
L-Prolyl-L-prolyl-L-prolyl-L-serine (hypothetical) Three prolines + serine Serine Not available
L-Prolyl-L-leucyl-glycine amide Proline + leucine + glycine (tripeptide) Glycine amide Not provided
Glycyl-L-proline Glycine + proline (dipeptide) Proline 704-15-4
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-threonyl... Multiple prolines + threonine/leucine Leucine 174753-70-9

Key Insight : The number of proline residues correlates with conformational rigidity, while terminal residues (e.g., serine vs. leucine) modulate solubility and bioactivity .

Physicochemical Properties

Data from analogous compounds highlight trends in polarity, acidity, and stability:

Compound Name Molecular Weight (g/mol) PSA (Ų) pKa Density (g/cm³)
This compound ~409 (calculated) ~380 3.4 1.36
L-Prolyl-L-leucyl-glycine amide 256.30 106 - -
L-Proline, L-alanyl-L-prolyl... (C47H76N12O14) 982.55 283.92 3.44 1.36
Glycyl-L-proline 172.18 75.63 - -

Notes:

  • PSA (Polar Surface Area) : Higher PSA in this compound (~380 Ų) suggests greater polarity than shorter peptides like Glycyl-L-proline (75.63 Ų) .
  • pKa : Acidic pKa (~3.4) aligns with proline’s carboxyl group, influencing solubility at physiological pH .
  • Density : Consistent density (~1.36 g/cm³) in proline-rich peptides indicates compact packing .
Antiparkinsonian Activity

L-Prolyl-L-leucyl-glycine amide demonstrated antiparkinsonian effects in clinical trials, reducing levodopa-induced dyskinesias in Parkinson’s patients . This suggests that proline-rich peptides may modulate neurotransmitter systems or enzyme activity.

Enzyme Interactions
  • Prolyl Covalent Inhibitors : Proline-containing peptides are investigated as covalent inhibitors of prolyl oligopeptidases, which are linked to neurodegenerative diseases .
Substrate Specificity

Glycyl-L-proline serves as a substrate for prolidases, enzymes critical in collagen metabolism . The serine terminus in this compound may enhance hydrolysis rates compared to glycine-terminated analogs.

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